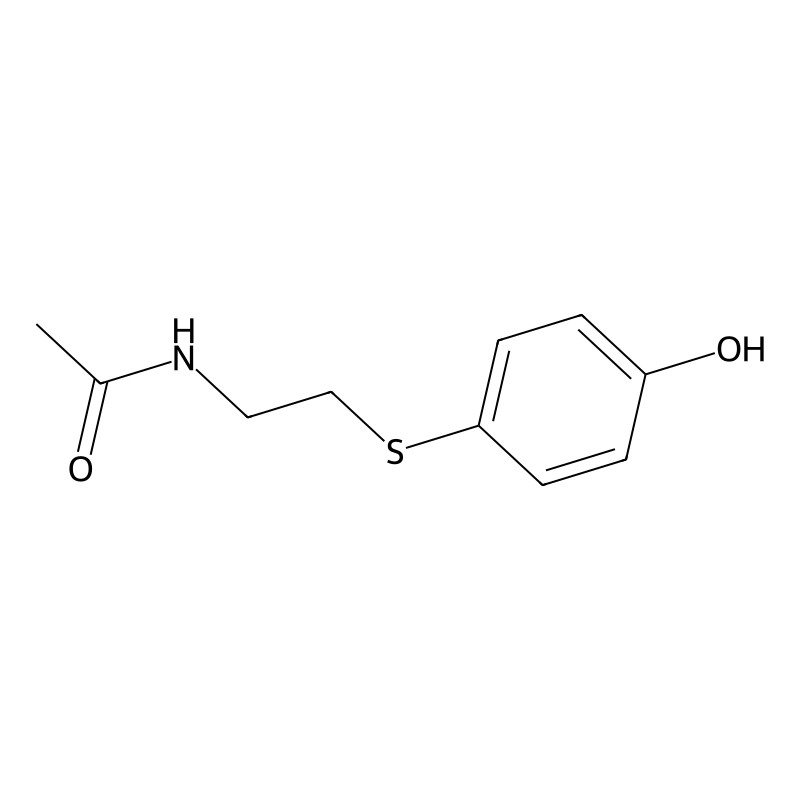

N-Acetyl-4-S-cysteaminylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Melanin Research:

- N-Ac-4-S-CAP is structurally similar to tyrosine, a naturally occurring amino acid that is a precursor to melanin. This similarity allows N-Ac-4-S-CAP to interact with the tyrosinase enzyme, which is involved in melanin production. Source: Li et al., 1999: )

- Studies have shown that N-Ac-4-S-CAP can act as a substrate for tyrosinase, meaning it can be converted by the enzyme into a different molecule. Source: Iizuka et al., 1991: )

Depigmentation:

- Research suggests that N-Ac-4-S-CAP may have depigmenting effects, meaning it could potentially lighten the skin. This is because its interaction with tyrosinase may interfere with melanin production. Source: Oikawa et al., 1998: )

- Studies have been conducted to explore the use of N-Ac-4-S-CAP in topical formulations for treating hyperpigmentation disorders like melasma. Source: Oikawa et al., 1998: )

N-Acetyl-4-S-cysteaminylphenol is a phenolic thioether compound that has garnered attention for its potential as a depigmenting agent, particularly in the treatment of skin disorders such as melasma and vitiligo. This compound is characterized by its ability to inhibit tyrosinase, an enzyme critical in the biosynthesis of melanin, thereby reducing pigmentation in affected areas. Unlike hydroquinone, which is commonly used for similar purposes but has stability and irritation issues, N-Acetyl-4-S-cysteaminylphenol offers a more stable and less irritating alternative for patients .

NAcCAP's primary mechanism of action is believed to be its interference with melanin synthesis. As mentioned earlier, NAcCAP acts as an alternative substrate for the enzyme tyrosinase. This interaction leads to the formation of a reactive o-quinone intermediate []. This intermediate might then alkylate (attach an alkyl group) to essential thiol groups of enzymes within melanocytes, hindering cell growth and proliferation, ultimately resulting in a lightening effect [].

Studies have shown that NAcCAP exhibits selective cytotoxicity towards melanocytes, the cells responsible for melanin production []. This selectivity is crucial for its potential application in treating hyperpigmentation without harming surrounding skin cells.

The primary chemical reaction involving N-Acetyl-4-S-cysteaminylphenol is its interaction with tyrosinase, where it acts as a substrate. Upon exposure to this enzyme, the compound undergoes oxidation, leading to the formation of a melanin-like pigment. This reaction is significant in its application as a depigmenting agent since it effectively reduces the number of functioning melanocytes and the transfer of melanosomes to keratinocytes . Additionally, studies have indicated that N-Acetyl-4-S-cysteaminylphenol can induce selective cytotoxic effects on melanoma cells, further demonstrating its potential therapeutic applications .

N-Acetyl-4-S-cysteaminylphenol exhibits notable biological activities, particularly in its role as a melanocytotoxic agent. Research has shown that this compound can significantly inhibit the growth of melanoma cells both in vitro and in vivo. The mechanism involves selective toxicity towards melanocytes while sparing other cell types, making it a promising candidate for targeted cancer therapies . Furthermore, clinical studies have reported improvements in melasma lesions after topical application, with visible results typically observed within 2 to 4 weeks .

The synthesis of N-Acetyl-4-S-cysteaminylphenol can be achieved through various methods. One common approach involves the acetylation of 4-S-cysteaminylphenol using acetic anhydride or acetyl chloride as acetylating agents. This reaction is typically conducted under controlled conditions to ensure high yield and purity of the final product. Another method includes the use of radiolabeled precursors for research purposes, allowing for tracking and studying the compound's biological interactions .

N-Acetyl-4-S-cysteaminylphenol has several applications primarily in dermatology and oncology:

- Depigmentation: Used for treating skin conditions like melasma and vitiligo.

- Melanoma Treatment: Investigated as a potential anti-melanoma agent due to its selective cytotoxicity towards melanocytes.

- Cosmetic Formulations: Incorporated into skincare products aimed at reducing hyperpigmentation without the side effects associated with hydroquinone .

Studies on N-Acetyl-4-S-cysteaminylphenol have focused on its interactions with melanocytes and melanoma cells. It has been shown to selectively induce apoptosis in melanoma cells while having minimal effects on surrounding non-melanocytic cells. This selectivity makes it an attractive candidate for targeted cancer therapies. Light and electron microscopy studies have further elucidated its mechanism of action at the cellular level .

Several compounds share similarities with N-Acetyl-4-S-cysteaminylphenol in terms of structure or biological activity. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Hydroquinone | Phenolic compound | Skin lightening | Less stable; higher irritation potential |

| 4-S-Cysteaminylphenol | Phenolic thioether | Melanoma treatment | Precursor to N-Acetyl-4-S-cysteaminylphenol |

| Kojic Acid | Aromatic acid | Skin lightening | Natural origin; less potent than N-Acetyl derivative |

| Arbutin | Glycoside | Skin lightening | Less effective on deeper pigmentation |

N-Acetyl-4-S-cysteaminylphenol stands out due to its enhanced stability, reduced irritation potential, and specific action against melanocytes compared to these other compounds.

Structural Features of C10H13NO2S

N-Acetyl-4-S-cysteaminylphenol is a phenolic thioether compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol [1]. The compound is characterized by a para-substituted phenol ring connected to an acetylated cysteamine group through a thioether linkage [3]. The IUPAC name of this compound is N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide, which precisely describes its structural arrangement [1]. The compound can be represented by the SMILES notation CC(=O)NCCSC1=CC=C(C=C1)O, which encodes its atomic connectivity in a linear format [1].

The molecular structure consists of 14 heavy atoms arranged in a specific configuration that contributes to its chemical properties and biological activity [1]. The carbon skeleton forms the backbone of the molecule, with the phenol ring providing structural rigidity and the thioether and amide groups contributing to its reactivity profile [4]. The compound has a unique InChIKey identifier FDPFDQAWKAWHMY-UHFFFAOYSA-N, which serves as a standardized representation for chemical database indexing [1].

Key Functional Groups

N-Acetyl-4-S-cysteaminylphenol contains several key functional groups that define its chemical behavior and reactivity [5]. The primary functional groups include:

| Functional Group | Position | Function |

|---|---|---|

| Phenol (Aromatic hydroxyl) | Para position on benzene ring | Hydroxyl group that can undergo oxidation to quinone |

| Thioether (Sulfide) | Connecting ethylamine to phenol | Sulfur linkage that provides stability and reactivity |

| Amide | Terminal group | Provides hydrogen bonding capability and stability |

| Aromatic ring | Core structure | Provides structural rigidity and π-electron system |

The phenolic hydroxyl group at the para position is particularly significant as it serves as the site for oxidation by tyrosinase enzyme, which is crucial for the compound's biological activity [4] [16]. The thioether linkage contains a sulfur atom that can undergo oxidation to form sulfoxide or sulfone derivatives, potentially affecting the compound's stability and reactivity in biological systems [16]. The amide group provides hydrogen bonding capabilities and contributes to the overall stability of the molecule [3].

Three-Dimensional Configuration

The three-dimensional configuration of N-Acetyl-4-S-cysteaminylphenol reveals important spatial relationships between its functional groups [1]. The molecule adopts a non-planar conformation due to the flexibility of the thioether linkage and the ethyl chain connecting the amide group [3]. The phenol ring maintains planarity due to the aromatic system, while the acetylated cysteamine portion can rotate around single bonds, allowing for multiple conformational states [11].

The molecule does not contain any stereogenic centers, as indicated by its achiral nature [12]. The bond angles around the sulfur atom in the thioether linkage are approximately 100-105 degrees, which differs from the typical tetrahedral angle of 109.5 degrees due to the presence of lone pairs on the sulfur atom [1]. The aromatic ring lies in a plane, with the hydroxyl group in the same plane, while the thioether chain extends out of this plane [3]. This three-dimensional arrangement influences how the molecule interacts with biological targets such as enzymes and cellular components [5].

Physical Properties

Solubility Profile

The solubility profile of N-Acetyl-4-S-cysteaminylphenol varies across different solvents, which is important for its applications in research and potential formulations [13]. The compound demonstrates a range of solubilities as detailed in the following table:

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Slightly soluble | Increased water solubility compared to non-acetylated form |

| Methanol | Soluble | Good solubility due to hydrogen bonding |

| Ethanol | Soluble | Good solubility due to hydrogen bonding |

| Dimethyl sulfoxide (DMSO) | Highly soluble | Excellent solubility for biological applications |

| Acetone | Moderately soluble | Moderate solubility due to polar interactions |

| Chloroform | Slightly soluble | Limited solubility due to polarity differences |

| Hexane | Insoluble | Insoluble due to polarity differences |

The compound shows improved water solubility compared to its non-acetylated precursor, 4-S-cysteaminylphenol, which is attributed to the presence of the acetyl group [5] [13]. This enhanced water solubility is particularly significant for its potential applications in biological systems [14]. The compound's solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide is attributed to its ability to form hydrogen bonds through its phenolic hydroxyl and amide groups [10].

Stability Characteristics

N-Acetyl-4-S-cysteaminylphenol exhibits specific stability characteristics under various environmental conditions that affect its storage, handling, and potential applications [14]. Understanding these stability parameters is crucial for maintaining the compound's integrity during research and development processes [5].

| Condition | Stability | Degradation Products/Mechanism |

|---|---|---|

| Temperature | Stable at room temperature; decomposes at high temperatures | Thermal decomposition can lead to cleavage of thioether bond |

| pH | More stable at neutral pH; less stable in highly acidic or basic conditions | Hydrolysis of amide bond in extreme pH conditions |

| Light | Photosensitive; should be protected from light | Photo-oxidation leading to quinone formation |

| Oxidation | Susceptible to oxidation, especially the phenolic group | Oxidation of phenol to quinone; oxidation of thioether to sulfoxide/sulfone |

| Storage | Stable when stored in cool, dry conditions away from light | Gradual oxidation over time if exposed to air and light |

The compound demonstrates good stability at room temperature but can undergo thermal decomposition at elevated temperatures, potentially leading to the cleavage of the thioether bond [10]. It shows enhanced stability compared to hydroquinone, which is an important characteristic for its potential applications [14]. The compound is sensitive to light and can undergo photo-oxidation, forming quinone derivatives that may affect its activity [5]. Proper storage conditions, including protection from light and air, are essential to maintain the compound's stability over time [10] [13].

Spectroscopic Properties

The spectroscopic properties of N-Acetyl-4-S-cysteaminylphenol provide valuable information for its identification, characterization, and purity assessment [1]. Various spectroscopic techniques reveal distinct features of the compound's structure and electronic properties [11].

| Spectroscopic Method | Key Features | Analytical Applications |

|---|---|---|

| UV-Visible Spectroscopy | Absorption maxima at ~280 nm (phenol group) | Quantification in biological samples; monitoring oxidation to quinone form |

| Infrared Spectroscopy (IR) | O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), C-S stretching (~700 cm⁻¹) | Identification of functional groups; monitoring structural changes during reactions |

| Nuclear Magnetic Resonance (1H NMR) | Aromatic protons (δ 6.6-7.1 ppm), N-H proton (δ ~6.6 ppm), methyl protons (δ ~2.0 ppm), methylene protons (δ 2.5-3.7 ppm) | Structural elucidation; confirmation of purity; monitoring of chemical modifications |

| Nuclear Magnetic Resonance (13C NMR) | Carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 115-155 ppm), methylene carbons (δ 30-40 ppm), methyl carbon (δ ~23 ppm) | Carbon skeleton determination; identification of functional groups |

| Mass Spectrometry | Molecular ion peak at m/z 211, fragmentation pattern showing loss of acetyl group (m/z 169) | Molecular weight confirmation; structural identification; purity assessment |

In UV-visible spectroscopy, the compound shows characteristic absorption maxima around 280 nm due to the phenolic group, which can shift upon oxidation to the quinone form [9]. This spectral change can be used to monitor the compound's oxidation state in various studies [11]. Infrared spectroscopy reveals distinctive stretching vibrations for the O-H, N-H, C=O, and C-S bonds, providing a fingerprint for the compound's identification [11] [20]. Nuclear magnetic resonance spectroscopy, both proton and carbon-13, offers detailed information about the compound's structure, with characteristic chemical shifts for different types of protons and carbons in the molecule [11] [20].

Chemical Reactivity

Oxidation-Reduction Behavior

N-Acetyl-4-S-cysteaminylphenol exhibits distinctive oxidation-reduction behavior that is central to its chemical properties and biological activity [4]. The compound can undergo various redox processes that involve its functional groups, particularly the phenolic moiety [16].

| Redox Process | Mechanism | Biological/Chemical Significance |

|---|---|---|

| Phenol oxidation | Two-electron oxidation of phenol to form o-quinone | Initial step in melanocytotoxic activity; requires tyrosinase |

| Quinone reduction | Two-electron reduction of quinone back to phenol | Can occur in presence of reducing agents like glutathione |

| Thioether oxidation | Oxidation of sulfur to form sulfoxide or sulfone | May affect biological activity and stability |

| Interaction with tyrosinase | Enzymatic oxidation by tyrosinase (Cu-containing enzyme) | Selective toxicity to melanin-producing cells |

| Interaction with cellular thiols | Nucleophilic addition of thiols to quinone form | Formation of thiol adducts; depletion of cellular thiols; cytotoxicity |

The most significant redox process is the oxidation of the phenolic group to form an o-quinone, which is catalyzed by the enzyme tyrosinase [4] [16]. This oxidation is a two-electron process that creates a highly reactive quinone intermediate capable of further reactions [5]. The quinone form can be reduced back to the phenol in the presence of cellular reducing agents such as glutathione [16] [17]. The thioether linkage can also undergo oxidation to form sulfoxide or sulfone derivatives, which may alter the compound's properties and reactivity [16].

Interactions with Biological Thiols

N-Acetyl-4-S-cysteaminylphenol, particularly in its oxidized quinone form, demonstrates significant interactions with biological thiols that contribute to its biochemical effects [16] [18]. These interactions involve nucleophilic addition reactions between the electrophilic quinone and nucleophilic thiol groups present in various biological molecules [4].

The oxidized quinone form of N-Acetyl-4-S-cysteaminylphenol can react with cellular thiols such as glutathione, cysteine, and protein sulfhydryl groups through Michael addition reactions [16] [18]. This reaction involves the nucleophilic attack of the thiol group on the α,β-unsaturated carbonyl system of the quinone, forming covalent adducts [4]. The reaction with glutathione, the most abundant cellular thiol, is particularly significant and can lead to the formation of glutathione-quinone conjugates [18].

The interaction with protein thiols can result in the modification of essential enzymes containing sulfhydryl groups, potentially interfering with their function [4] [16]. This mechanism is believed to contribute to the compound's biological effects in certain cell types [5]. The depletion of cellular thiols through these reactions can disrupt the cellular redox balance, potentially leading to oxidative stress conditions [18]. The rate and extent of these thiol interactions are influenced by factors such as pH, the concentration of thiols, and the presence of competing reactions [17] [18].

pH-Dependent Reactivity

The reactivity of N-Acetyl-4-S-cysteaminylphenol shows significant dependence on pH, which influences its oxidation rate, stability, and interactions with biological molecules [14] [17]. This pH-dependent behavior is particularly relevant for understanding the compound's activity in different biological compartments with varying pH environments [5].

| pH Range | Reactivity | Implications for Biological Activity |

|---|---|---|

| Acidic (pH < 5) | Low tyrosinase activity; slow oxidation; potential amide hydrolysis | Limited melanocytotoxic activity in acidic environments |

| Slightly acidic (pH 5-6.5) | Moderate tyrosinase activity; moderate oxidation rate | Moderate activity; relevant for certain skin conditions |

| Physiological (pH 6.8-7.4) | Optimal tyrosinase activity; efficient oxidation to quinone | Optimal activity in melanosomes (pH ~6.8) and cytosol (pH ~7.2) |

| Slightly basic (pH 7.5-8.5) | High oxidation rate; increased quinone stability | Enhanced activity but potential loss of selectivity |

| Basic (pH > 8.5) | Very rapid oxidation; potential amide hydrolysis; quinone decomposition | Reduced selectivity and stability; potential side reactions |

The oxidation of N-Acetyl-4-S-cysteaminylphenol by tyrosinase shows optimal activity at physiological pH (6.8-7.4), which coincides with the pH of melanosomes and cellular cytosol [14] [17]. This pH optimum is significant for the compound's selective activity in melanin-producing cells [14]. In acidic conditions (pH < 5), the oxidation rate is significantly reduced due to decreased tyrosinase activity, while the amide bond may undergo hydrolysis in strongly acidic environments [17].